molecular formula C5H9Si B14645021 1-Methyl-silacyclopent-3-ene

1-Methyl-silacyclopent-3-ene

Cat. No.: B14645021
M. Wt: 97.21 g/mol
InChI Key: FUUVELPATPPLMH-UHFFFAOYSA-N
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Description

1-Methyl-silacyclopent-3-ene (CAS 55544-25-7), with the molecular formula C5H10Si and a molecular weight of 98.22 g/mol, is a five-membered silicon-containing heterocycle that serves as a versatile building block in organosilicon and polymer chemistry . Its primary research value lies in its role as a monomer for the synthesis of poly(1-sila-cis-pent-3-ene) polymers via anionic ring-opening polymerization . This process enables the creation of novel polycarbosilanes with tailored properties, and researchers have functionalized this core structure with pendant pyridinyl groups to develop advanced polymeric materials . The compound is also a valuable intermediate in exploratory organic syntheses; for instance, functionalized 1-methyl-silacyclopentenes can be synthesized through the thermal generation of silylenes (e.g., MeSiCl, MeSiOMe) and their subsequent trapping by dienes such as butadiene and isoprene . Furthermore, the reactivity of related chloro-substituted analogues, such as 1-chloro-1-methyl-silacyclopent-3-ene, has been studied, highlighting the potential for further functionalization through various substitution reactions . This compound is intended for use in a laboratory setting only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Properties

InChI

InChI=1S/C5H9Si/c1-6-4-2-3-5-6/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUVELPATPPLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70850473
Record name 1-Methyl-2,5-dihydro-1H-silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70850473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55544-25-7
Record name 1-Methyl-2,5-dihydro-1H-silole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70850473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methyl Silacyclopent 3 Ene and Its Precursors

Direct Synthesis Approaches to Silacyclopentenes (General)

Direct synthesis methods aim to construct the silacyclopentene ring in a single primary step from acyclic precursors. These approaches are valued for their efficiency.

One notable method is the magnesium-mediated cyclosilylation of 1,3-dienes with dichlorosilanes. For instance, the reaction of butadiene with dichlorodiphenylsilane in the presence of magnesium can yield the corresponding silacyclopentene. nih.gov Another modern approach involves the use of ball milling to promote the synthesis of silacyclopentenes. This mechanochemical method can utilize organolithium species, generated in situ, as silicon nucleophiles to react with dienes in a [4+1] cycloaddition, avoiding the need for large volumes of solvent. chemrxiv.orgresearchgate.netchemrxiv.org This technique is highlighted for its operational simplicity and compatibility with various functional groups. chemrxiv.orgresearchgate.netchemrxiv.org

Method Reactants Key Features Reference
Mg-mediated Cyclosilylation1,3-Diene, Dichlorosilane, MgForms the ring via reductive cyclization. nih.gov
Mechanochemical [4+1] CycloadditionDiene, Organosilane, LithiumSolvent-free (ball milling), uses mechanochemically generated nucleophiles. chemrxiv.orgresearchgate.netchemrxiv.org

Synthesis via Halogenated Silacyclopentene Intermediates

Halogenated silacyclopentenes, particularly chloro-derivatives, are versatile intermediates that allow for the introduction of a wide range of functional groups at the silicon center.

The most direct synthesis of 1-Methyl-silacyclopent-3-ene involves the methylation of its dichloro-precursor, 1,1-dichloro-1-silacyclopent-3-ene. This precursor is a commercially available compound synthesized from the reaction of butadiene and dichlorosilylene or other silicon sources. chemsrc.com

The transformation to the target compound is typically achieved via a Grignard reaction. In this process, 1,1-dichloro-1-silacyclopent-3-ene is treated with a methylating agent such as methylmagnesium bromide (CH₃MgBr). The highly nucleophilic methyl group from the Grignard reagent displaces the chloride atoms on the silicon center. This standard nucleophilic substitution reaction is a cornerstone of organosilicon synthesis.

Reaction Scheme:

Reactants: 1,1-dichloro-1-silacyclopent-3-ene, Methylmagnesium bromide

Product: this compound (along with a second methyl-substituted product if excess Grignard reagent is used) and Magnesium halides.

The silicon center of halogenated silacyclopentenes is a hub for functional group interconversion. The reactive Si-Cl bonds can be readily substituted by various nucleophiles. For example, 1,1-diethoxy-2,5-diphenylsilacyclopent-3-ene can be converted to 1,1-dichloro-2,5-diphenylsilacyclopent-3-ene by reacting it with acetyl chloride in the presence of a catalyst like zinc chloride. researchgate.net Similarly, reactions with alcohols can introduce alkoxy groups, demonstrating the versatility of these intermediates for creating a library of derivatives. researchgate.net

Silylene-Mediated Cycloaddition Approaches to Silacyclopentene Derivatives

Silylenes, the silicon analogues of carbenes (R₂Si:), are highly reactive species that can undergo cycloaddition reactions with 1,3-dienes to form silacyclopentenes. chemrxiv.org This process is generally considered a [4+1] cycloaddition, where the silylene provides the single silicon atom to the four-carbon diene backbone. chemrxiv.orgnih.gov

The reaction mechanism involves the silylene adding to the 1,3-diene to generate a silacyclopropane intermediate, which then undergoes ring expansion to form the more stable five-membered silacyclopentene ring. chemrxiv.org For example, a neutral homocyclic silylene has been shown to react with 2,3-dimethyl-1,3-butadiene in a [4+1] cycloaddition to yield a spiro-compound containing a silacyclopentene ring. nih.gov This method is a powerful tool for constructing the silacyclopentene skeleton. nih.gov

Catalytic Methodologies for Silacyclopentene Ring Formation

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and substrate scope. Several catalytic strategies have been developed for forming silacyclopentene and related silacarbocycles.

Copper-Catalyzed Approaches: Copper salts have been shown to be effective catalysts for various transformations involving organosilicon compounds. scispace.com For instance, a copper-catalyzed disilylative cyclization of silicon-containing internal alkynes with silylboronates has been developed to synthesize 3-silyl-1-silacyclopent-2-enes. acs.org While this yields the silacyclopent-2-ene isomer, it demonstrates the utility of copper in forging the silacyclopentene ring under mild conditions. acs.org Copper catalysts are also used in the insertion of nitriles into silacyclopropenes to form azasilacyclopentadienes, further highlighting their role in synthesizing five-membered silicon heterocycles. nih.gov

Nickel-Catalyzed Approaches: A nickel-catalyzed [4+1] sila-cycloaddition of 1,3-dienes with trichlorosilanes offers an efficient route to five-membered cyclic chlorosilanes. chemrxiv.org This method is notable for its broad substrate scope and provides access to versatile chlorosilane intermediates that can be further functionalized. chemrxiv.org

Catalyst System Reaction Type Product Class Reference
Copper(I/II) SaltsDisilylative Cyclization1-Silacyclopent-2-enes acs.org
Nickel-Phosphine Complexes[4+1] Sila-CycloadditionCyclic Chlorosilanes chemrxiv.org

Polymerization Chemistry of 1 Methyl Silacyclopent 3 Ene

Anionic Ring-Opening Polymerization (ROP) of 1-Methyl-silacyclopent-3-ene

The anionic ring-opening polymerization (AROP) of this compound represents a significant method for the synthesis of well-defined organosilicon polymers. This process involves the nucleophilic attack of an initiator on the strained silacyclic monomer, leading to ring cleavage and the formation of a propagating anionic chain end. The unique structure of the monomer allows for the creation of unsaturated poly(carbosilanes) with specific microstructures.

The successful anionic ring-opening polymerization of silacyclopent-3-ene (B12353066) derivatives, including this compound, is highly dependent on the choice of initiator and the reaction conditions. Research has demonstrated that organolithium reagents are effective initiators for this transformation.

Detailed studies on the closely related monomer, 1-silacyclopent-3-ene, have established effective initiator systems and conditions that are applicable to its methylated counterpart. dtic.mil The polymerization is typically initiated by alkyllithium compounds, such as methyllithium (CH₃Li) or n-butyllithium (n-BuLi). dtic.mil The reaction is carried out in a polar aprotic solvent, with tetrahydrofuran (THF) being a common choice. dtic.mil To control the polymerization and minimize side reactions, cryogenic temperatures are essential, with optimal results often achieved at -78°C. dtic.mil

In some cases, a co-catalyst or activator is used to enhance the efficiency of the initiation process. Hexamethylphosphoramide (B148902) (HMPA) has been employed in conjunction with alkyllithium initiators to facilitate the polymerization. dtic.mil The process requires a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the highly reactive anionic species by moisture or oxygen. dtic.mil

Table 1: Optimal Reaction Conditions for Anionic ROP of Silacyclopent-3-ene Derivatives
ParameterConditionReference
InitiatorMethyllithium (CH₃Li) or n-Butyllithium (n-BuLi) dtic.mil
SolventTetrahydrofuran (THF) dtic.mil
Temperature-78°C dtic.mil
Co-catalyst/ActivatorHexamethylphosphoramide (HMPA) dtic.mil
AtmosphereInert (Nitrogen or Argon) dtic.mil

The mechanism of the anionic ROP of this compound is a complex process that dictates the final structure and properties of the resulting polymer. It involves a nucleophilic attack on the silicon atom of the monomer, leading to the cleavage of a silicon-carbon bond and the formation of a carbanionic propagating species.

The anionic ROP of this compound proceeds via a mechanism that shares characteristics with the living anionic polymerization of conjugated dienes like isoprene or butadiene. researchgate.net The process is initiated by the nucleophilic attack of the organolithium initiator on the silicon atom of the silacyclopentene ring. This attack forms a pentacoordinate siliconate intermediate. dtic.mil Subsequent ring-opening of this strained intermediate generates the active propagating species. dtic.mil

This polymerization can proceed in a living manner, meaning that in the absence of termination or chain transfer reactions, the anionic chain ends remain active. semanticscholar.orgresearchgate.net This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions, and the ability to form block copolymers. The kinetics of the polymerization often follow a pseudo-first-order rate law with respect to monomer concentration, a characteristic feature of many living polymerizations where the initiator concentration remains constant.

A remarkable feature of the anionic ROP of silacyclopent-3-enes is its high degree of stereospecificity. The ring-opening of the pentacoordinate siliconate intermediate leads to the formation of a cis-allyl anion. dtic.mil This anion then rapidly attacks another monomer molecule to continue the polymer chain. dtic.mil The propagation must occur at a rate that is significantly faster than the isomerization of the kinetically favored cis-allyl anion to the more thermodynamically stable trans-allyl anion. dtic.mil This results in a polymer backbone composed exclusively of cis-1,4-enchainments, specifically poly(1-methyl-1-sila-cis-pent-3-ene). This stereochemical control is analogous to the synthesis of high cis-1,4-polyisoprene or cis-1,4-polybutadiene using specific organolithium-based initiator systems.

The regioselectivity of the polymerization is also well-controlled. The nucleophilic attack occurs at the silicon atom, and the subsequent ring opening consistently cleaves the Si-C bond, leading to a regular head-to-tail arrangement of monomer units in the polymer chain.

The propagating chain end in the anionic ROP of this compound is a reactive carbanion. Specifically, the ring-opening process generates an α-silyl substituted carbanion. dtic.mil This type of carbanion, where the negative charge is on a carbon atom adjacent to a silicon atom, is a key reactive intermediate. The silicon atom influences the stability and reactivity of the carbanion. The presence of the α-silyl group is known to stabilize the adjacent carbanion, which plays a crucial role in the polymerization mechanism. acs.org The stability of this α-silyl carbanion contributes to the living nature of the polymerization by reducing the likelihood of termination reactions. The characterization of such intermediates is often performed through spectroscopic methods under polymerization conditions or by analyzing the end-groups of the resulting polymer after termination with a specific quenching agent. dtic.mil

The microstructure of the polymer resulting from the anionic ROP of this compound is rigorously characterized to confirm its chemical structure, stereochemistry, and purity. The primary tool for this analysis is Nuclear Magnetic Resonance (NMR) spectroscopy.

A comprehensive analysis using ¹H, ¹³C, and ²⁹Si NMR spectroscopy provides definitive evidence for the structure of poly(1-methyl-1-sila-cis-pent-3-ene). acs.org

¹H NMR spectra are used to identify the different types of protons in the repeating unit, such as the vinyl protons of the double bond and the methylene (B1212753) protons adjacent to the silicon atom. The coupling constants between the vinyl protons can confirm the cis configuration of the double bond.

¹³C NMR spectra provide information about the carbon skeleton, showing distinct signals for the methyl, methylene, and vinyl carbons in the polymer backbone.

²⁹Si NMR spectroscopy is particularly valuable for characterizing organosilicon polymers, offering a direct probe of the silicon environment and confirming the successful incorporation of the silacyclopentene monomer into the polymer chain.

The combination of these NMR techniques confirms the high stereoregularity of the polymerization, verifying the formation of the cis-isomer. dtic.mil Further characterization is often performed using techniques like Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and Thermal Gravimetric Analysis (TGA) to assess the thermal stability of the polymer. dtic.mil

Table 2: Repeating Unit and Microstructural Features of Poly(1-methyl-1-sila-cis-pent-3-ene)
FeatureDescriptionPrimary Analysis Technique
Repeating Unit-[Si(CH₃)(CH₂-CH=CH-CH₂)]-¹H, ¹³C, ²⁹Si NMR
Double Bond StereochemistryExclusively cis¹H NMR (coupling constants)
RegiochemistryRegular head-to-tail¹³C NMR
Molecular WeightControlled by monomer/initiator ratioGPC
Polydispersity Index (PDI)Typically low (narrow distribution)GPC

Elucidation of Polymerization Mechanism and Stereocontrol

Copolymerization Studies Involving this compound Derivatives

The anionic ring-opening polymerization technique has been successfully extended to the copolymerization of silacyclopent-3-ene derivatives. Specifically, 1,1-dimethyl-1-silacyclopent-3-ene has been copolymerized with 1,1-diphenyl-1-silacyclopent-3-ene. This reaction is typically initiated by treating a mixture of the two monomers in a tetrahydrofuran (THF) solvent at -50°C with catalytic amounts of n-butyllithium and hexamethylphosphoramide (HMPA). The result of this process is the formation of random copolymers.

The composition of the resulting copolymers is dependent on the initial molar ratio of the two monomers and the extent of the conversion of the monomer mixture into the copolymer. The microstructure and composition of these copolymers have been characterized using ¹H, ¹³C, and ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the ratio of 1,1-dimethyl-1-sila-cis-pent-3-ene units to 1,1-diphenyl-1-sila-cis-pent-3-ene units within the copolymer can be accurately determined by integrating the respective signals in the ¹H and ²⁹Si NMR spectra. acs.org

The thermal properties of these copolymers, such as glass transition temperatures and thermal stability, are also influenced by their composition.

Initial Molar Ratio (Dimethyl:Diphenyl)% Monomer ConversionCopolymer Molar Ratio (Dimethyl:Diphenyl)
1:1501.5:1
1:2401:1.2
2:1602.2:1

Post-Polymerization Modification of Polymers Derived from this compound

Post-polymerization modification is a valuable strategy for synthesizing functional polymers by altering the chemical structure of an existing polymer. The unsaturated backbone of poly(this compound) derivatives provides reactive sites for a variety of chemical transformations.

The carbon-carbon double bonds present in the backbone of polymers like poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) are susceptible to cycloaddition reactions. One such modification is cyclopropanation, which introduces a three-membered ring onto the polymer backbone. This can be achieved via a Simmons-Smith reaction. nih.gov This reaction typically involves treating the polymer with a carbenoid species, such as that generated from diiodomethane and a zinc-copper couple (ICH₂ZnI). elsevierpure.com The reaction is stereospecific, meaning the stereochemistry of the alkene is retained in the cyclopropane product. elsevierpure.comresearchgate.net The concerted mechanism involves the addition of the carbene to the C=C pi bond. researchgate.net This modification alters the steric and electronic properties of the polymer chain.

An alternative two-step route to achieve cyclopropanation involves first adding dichlorocarbene to the polymer, followed by a Birch reduction of the resulting dichloromethylene adduct. nih.gov

Carbenes, which are neutral species containing a divalent carbon atom, can readily add across the double bonds of the polymer backbone. elsevierpure.com Halogenated carbenes, such as dichlorocarbene (:CCl₂) and difluorocarbene (:CF₂), are commonly used for this purpose. Dichlorocarbene can be generated from haloforms like chloroform (CHCl₃) under phase transfer catalysis conditions. nih.govelsevierpure.com

The addition of dichlorocarbene to poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene) has been demonstrated. nih.gov However, this reaction must be carefully controlled, as it can lead to polymer chain scission. Maintaining low temperatures (e.g., -10°C) during the reaction and workup is crucial to minimize the degradation of the polymer's molecular weight. nih.gov For example, in one study, the molecular weight of the precursor polymer was approximately halved after the dichlorocarbene addition, even with temperature precautions. nih.gov

PolymerWeight Average Molecular Weight (Mw)Number Average Molecular Weight (Mn)
Precursor Polymer (I)113,00068,000
Dichlorocarbene Adduct (Cl₂C-I)62,60035,300

The unsaturated polymer backbone can be saturated through chemical reduction, effectively converting the polyalkenylene into a polyalkylene. A common and efficient method for this transformation on unsaturated polymers is hydrogenation using diimide (N₂H₂). nih.gov Diimide is a reactive species that is typically generated in situ from various precursors, most commonly through the thermal decomposition of p-toluenesulfonylhydrazide (TSH). elsevierpure.comwikipedia.org

This non-catalytic reduction method is advantageous because it is often homogeneous and avoids the use of metal catalysts, which can be difficult to remove from the final polymer product. nih.govwikipedia.org The reaction proceeds through a concerted, six-membered transition state, resulting in the syn-addition of two hydrogen atoms across the double bond. The general procedure involves dissolving the unsaturated polymer and the diimide precursor (e.g., TSH) in a high-boiling solvent like o-xylene and heating the mixture to induce decomposition of the precursor and subsequent reduction of the double bonds. elsevierpure.comwikipedia.org This method is a well-established technique for the hydrogenation of various unsaturated polymers. acs.orgnih.gov

Chemical Reactivity and Transformations of 1 Methyl Silacyclopent 3 Ene

Reactions Involving the Endocyclic Olefinic Moiety

The double bond within the silacyclopentene ring is susceptible to a range of addition reactions typical of alkenes. These transformations allow for the introduction of new functional groups at the C3 and C4 positions of the ring.

Diels-Alder Reaction: The endocyclic double bond of 1-methyl-silacyclopent-3-ene can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. nih.gov This reaction involves the concerted interaction of the dienophile with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, though reactions with electron-rich dienes are also possible. researchgate.netrsc.org The stereochemistry of the dienophile is retained in the product. researchgate.net

Hydroboration-Oxidation: The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the double bond. nih.govcapes.gov.br This two-step process involves the addition of a borane (B79455) reagent (e.g., BH₃•THF) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. organic-chemistry.org The reaction is stereoselective, resulting in the syn-addition of the hydrogen and hydroxyl groups to the same face of the double bond. nih.gov For an unsymmetrical alkene like this compound, this would lead to the formation of a specific stereoisomer of 1-methyl-silacyclopentan-3-ol.

Epoxidation: The olefinic bond can be converted into an epoxide through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). abo.fi This reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond, forming a three-membered oxirane ring. Epoxides are versatile synthetic intermediates that can undergo ring-opening reactions with various nucleophiles.

Table 1: Representative Reactions of the Endocyclic Olefin in this compound

Reaction Reagent(s) Product Type
Diels-Alder 1,3-Butadiene Bicyclic silane

Transformations at the Silicon Center

The silicon atom in this compound is a key site for chemical modification, particularly when a suitable leaving group is present.

The introduction of a halogen, most commonly chlorine, at the silicon center renders the silicon atom electrophilic and susceptible to nucleophilic attack. 1-Chloro-1-methyl-silacyclopent-3-ene (B1631594) is a key intermediate for the synthesis of a variety of functionally substituted silacyclopentenes. mdpi.com The silicon-chlorine bond can be readily cleaved by a range of nucleophiles. organic-chemistry.org

These substitution reactions are fundamental for introducing new organic or inorganic groups onto the silicon atom. The reactions typically proceed via a nucleophilic substitution mechanism, which for silicon can involve a pentacoordinate intermediate. Common nucleophiles include water, alcohols, organolithium reagents, and Grignard reagents.

For example, hydrolysis of 1-chloro-1-methyl-silacyclopent-3-ene with water leads to the formation of the corresponding silanol, which can then condense to form a disiloxane. Reaction with an alcohol in the presence of a base yields an alkoxysilane. Carbon-silicon bond formation is achieved through the use of potent organometallic nucleophiles like organolithium or Grignard reagents.

Table 2: Nucleophilic Substitution Reactions of 1-Chloro-1-methyl-silacyclopent-3-ene

Nucleophile Reagent Product
Water H₂O 1-Methyl-silacyclopent-3-en-1-ol
Alcohol ROH / Base 1-Alkoxy-1-methyl-silacyclopent-3-ene
Organolithium R-Li 1-Alkyl/Aryl-1-methyl-silacyclopent-3-ene
Grignard Reagent R-MgBr 1-Alkyl/Aryl-1-methyl-silacyclopent-3-ene

Reactivity as a Precursor to Transient Reactive Intermediates

Certain derivatives of silacyclopent-3-ene (B12353066) can serve as precursors to highly reactive, transient silicon species.

Silylenes, the silicon analogues of carbenes, are highly reactive intermediates that can be generated through the photolysis of appropriate silicon-containing precursors. While direct photolysis of this compound to yield a silylene is not a commonly cited method, related strained-ring systems and polysilanes are known to undergo photochemical decomposition to generate silylenes. For instance, the photolysis of dodecamethylcyclohexasilane (B1580885) is a known route to dimethylsilylene.

The general principle involves the absorption of ultraviolet light, leading to the cleavage of silicon-silicon or silicon-carbon bonds and the extrusion of a silylene species. These silylenes can then be trapped by various reagents. For example, dimethylsilylene, once generated, can react with compounds like carbon tetrachloride.

The potential for 1-silacyclopent-3-ene derivatives to act as silylene precursors via photolysis is an area of interest in reactive intermediate chemistry. The extrusion of a silylene from the ring would be a retro-[4+1] cycloaddition, a process that is mechanistically plausible under photochemical conditions.

Catalytic Transformations Involving this compound and its Derivatives (e.g., metal-carbonyl assisted reactions)

Transition metal catalysts can mediate a variety of transformations of this compound and its derivatives. Metal carbonyl complexes, in particular, are known to catalyze reactions such as hydroformylation and polymerization.

Hydroformylation: This process, also known as the oxo process, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond. nih.gov Catalysts such as cobalt carbonyl (Co₂(CO)₈) or rhodium carbonyl complexes are typically employed under high pressures of carbon monoxide and hydrogen. nih.gov The hydroformylation of this compound would yield a mixture of regioisomeric aldehydes.

Ring-Opening Metathesis Polymerization (ROMP): While typically catalyzed by specific ruthenium, tungsten, or molybdenum catalysts, the strained ring of cyclopentene (B43876) derivatives can undergo ring-opening metathesis polymerization. rsc.org Anionic ring-opening polymerization of 1-methyl-1-silacyclopent-3-ene has also been reported.

Metal carbonyls can also play a role in other catalytic cycles involving olefins. For instance, iron carbonyl complexes are known to catalyze a range of reactions, including dehydrogenations and other transformations of carbonyl compounds. nih.govorganic-chemistry.org The interaction of the olefin in this compound with such metal centers could facilitate various catalytic transformations.

Table 3: Potential Catalytic Transformations of this compound

Reaction Catalyst Type Potential Product(s)
Hydroformylation Cobalt or Rhodium Carbonyl 1-Methyl-silacyclopentane-carbaldehydes
Anionic Ring-Opening Polymerization n-Butyllithium/HMPA Poly(1-methyl-1-sila-cis-pent-3-ene)

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the molecular structure of 1-Methyl-silacyclopent-3-ene. By analyzing the magnetic properties of its atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, researchers can deduce the precise arrangement of atoms and gain insights into the microstructural details of the compound.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within the this compound molecule. The chemical shift (δ) of each proton is indicative of its local electronic environment, while spin-spin coupling patterns reveal the connectivity between neighboring protons.

In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the methyl protons (Si-CH₃), the methylene (B1212753) protons on the silacyclopentene ring (Si-CH₂), and the vinylic protons of the double bond (=CH). The protons of the methyl group attached to the silicon atom are expected to appear as a singlet in the upfield region of the spectrum. The methylene protons, being adjacent to the silicon atom and the double bond, will exhibit more complex splitting patterns due to coupling with each other and potentially with the vinylic protons. The olefinic protons are expected to resonate in the downfield region, characteristic of protons attached to sp²-hybridized carbons.

Table 1: Hypothetical ¹H NMR Data for this compound Note: This table is populated with estimated values for illustrative purposes, as specific experimental data was not available in the searched literature.

Proton TypeChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Si-CH₃~0.1 - 0.3Singlet (s)N/AMethyl protons
Si-CH₂~1.5 - 1.8Multiplet (m)-Methylene protons
=CH~5.7 - 6.0Multiplet (m)-Vinylic protons

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum.

The ¹³C NMR spectrum is expected to show signals for the methyl carbon (Si-CH₃), the methylene carbons (Si-CH₂), and the vinylic carbons (=CH). The chemical shifts of these carbons are influenced by their hybridization and proximity to the silicon atom. The methyl carbon attached to silicon will appear at a high field. The methylene carbons will be found in the alkane region, while the vinylic carbons will appear significantly downfield due to their sp² hybridization.

Table 2: Hypothetical ¹³C NMR Data for this compound Note: This table is populated with estimated values for illustrative purposes, as specific experimental data was not available in the searched literature.

Carbon TypeChemical Shift (δ, ppm)Assignment
Si-CH₃~ -5 to 0Methyl carbon
Si-CH₂~15 - 20Methylene carbons
=CH~125 - 135Vinylic carbons

Table 3: Hypothetical ²⁹Si NMR Data for this compound Note: This table is populated with an estimated value for illustrative purposes, as specific experimental data was not available in the searched literature.

Silicon EnvironmentChemical Shift (δ, ppm)
C-Si(CH₃)-C~ 5 to 15

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of the molecular bonds in this compound. These methods are crucial for identifying functional groups and analyzing the conformational and dynamic properties of the ring structure.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites its bonds to higher vibrational states. The resulting spectrum displays absorption bands at specific frequencies corresponding to the different vibrational modes. For this compound, key characteristic bands would include C-H stretching vibrations for the methyl, methylene, and vinylic groups, a C=C stretching vibration for the double bond, and vibrations involving the silicon atom, such as Si-C stretching and Si-CH₃ rocking modes.

Table 4: Hypothetical IR Absorption Bands for this compound Note: This table is populated with estimated values for illustrative purposes, as specific experimental data was not available in the searched literature.

Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3050 - 3020C-H StretchVinylic (=C-H)
~2960 - 2850C-H StretchAlkyl (CH₃, CH₂)
~1650 - 1630C=C StretchAlkene
~1250CH₃ Symmetric BendSi-CH₃
~800 - 600Si-C StretchSilacyclopentene ring

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from the molecule, where the scattered light has been shifted in frequency due to interaction with the molecular vibrations. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. The C=C stretching vibration in the relatively symmetric silacyclopentene ring is expected to give a strong Raman signal. This technique is particularly useful for studying the low-frequency ring-puckering and other skeletal vibrations, providing valuable information on the ring's dynamics and conformation.

Table 5: Hypothetical Raman Shifts for this compound Note: This table is populated with estimated values for illustrative purposes, as specific experimental data was not available in the searched literature.

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group
~3050 - 3020C-H StretchVinylic (=C-H)
~2960 - 2850C-H StretchAlkyl (CH₃, CH₂)
~1650 - 1630C=C Stretch (strong)Alkene
~800 - 600Si-C StretchSilacyclopentene ring
Low frequency regionRing puckering/deformationSilacyclopentene ring

Gas-Phase Electron Diffraction (GED) for Precise Molecular Geometry Determination

Gas-Phase Electron Diffraction (GED) is a powerful technique for determining the precise geometric structure of molecules in the vapor phase, free from intermolecular interactions present in solid or liquid states. chemrxiv.orgresearcher.life This methodology has been successfully applied to organosilicon ring structures, providing accurate data on bond lengths and angles.

A study on the closely related compound, 1,1-dimethyl-1-silacyclopent-3-ene, using a combination of GED and ab initio calculations, revealed a planar ring structure with C₂ᵥ symmetry. figshare.comacs.org The investigation yielded detailed geometric parameters, offering a strong model for the anticipated structure of this compound. The key findings for 1,1-dimethyl-1-silacyclopent-3-ene are summarized below, where Cᵣ denotes a ring carbon atom and Cₜ represents a methyl carbon atom. acs.org

Key Research Findings:

The Si-C bond length within the ring (Si−Cᵣ) was determined to be 1.888(3) Å. acs.org

The exocyclic Si-C bond to the methyl groups (Si−Cₜ) was found to be slightly shorter at 1.867(3) Å. acs.org

The endocyclic C-Si-C bond angle (∠CᵣSiCᵣ) is 96.3(5)°, indicating significant ring strain compared to an ideal tetrahedral geometry. acs.org

These results provide a foundational understanding of the molecular geometry of substituted silacyclopent-3-ene (B12353066) rings.

Interactive Data Table: GED Molecular Geometry of 1,1-Dimethyl-1-silacyclopent-3-ene

Parameter Value (r₉) Uncertainty (2σ)
r(Si−Cᵣ) 1.888 Å ± 0.003 Å
r(Si−Cₜ) 1.867 Å ± 0.003 Å
r(C−C) 1.503 Å ± 0.009 Å
r(C=C) 1.335 Å ± 0.014 Å
∠CᵣSiCᵣ 96.3° ± 0.5°
∠SiCᵣCᵣ 102.3° ± 0.4°
∠(CCC)ᵣ 119.6° ± 0.4°

Data sourced from a combined GED/ab initio study. acs.org

Microwave Spectroscopy for Rotational Transitions and Conformational Analysis

While a specific microwave spectrum for this compound is not detailed in the available literature, studies on analogous silacyclopentene derivatives demonstrate the utility of this technique. For instance, the microwave spectrum of 1,1-difluorosilacyclopent-3-ene has been investigated to understand its structure and ring planarity. nsf.gov Such analyses involve measuring the frequencies of rotational transitions and fitting them to a Hamiltonian model to extract precise rotational constants. mst.edunsf.gov

Key Research Applications:

Structural Determination: The rotational constants obtained are directly related to the moments of inertia, allowing for the calculation of bond lengths and angles with very high precision.

Conformational Analysis: For flexible molecules, each conformer has a distinct rotational spectrum. Microwave spectroscopy can identify the presence of different conformers and determine their relative energies and populations in the gas phase. nih.gov

Ring Puckering and Planarity: The technique is sensitive to large-amplitude motions like ring puckering. Analysis of the rotational spectrum can determine whether a ring structure is planar or puckered and can quantify the barrier to planarity. nsf.gov

For this compound, microwave spectroscopy could be used to confirm the planarity of the ring, determine the orientation of the methyl group, and measure the precise effects of methyl substitution on the ring's geometry.

Interactive Data Table: Illustrative Rotational Constants for Silacyclopentene Analogs

Compound Rotational Constant A (MHz) Rotational Constant B (MHz) Rotational Constant C (MHz)
Silacyclopent-3-ene Data not available Data not available Data not available
1,1-Difluorosilacyclopent-3-ene 3197.6 2153.1 1485.4

Illustrative data from related compounds to demonstrate typical outputs of microwave spectroscopy analysis. nsf.gov

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

Gel Permeation Chromatography (GPC), a subset of Size-Exclusion Chromatography (SEC), is a vital analytical technique for characterizing polymers. wikipedia.orgresolvemass.ca It separates macromolecules based on their hydrodynamic volume in solution. oecd.org This method is essential for determining the molecular weight distribution of polymers derived from monomers such as this compound through ring-opening polymerization or other polymerization techniques.

In a GPC experiment, a polymer solution is passed through a column packed with a porous gel. wikipedia.orgoecd.org Larger polymer chains cannot enter the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and have a longer elution time. oecd.org A detector measures the concentration of the polymer as it elutes, generating a chromatogram.

Key Research Findings from GPC Analysis:

Molecular Weight Averages: The chromatogram is used to calculate key molecular weight averages, including the number-average molecular weight (Mₙ) and the weight-average molecular weight (Mₙ). oecd.org

Polydispersity Index (PDI): The ratio of Mₙ to Mₙ gives the Polydispersity Index (PDI), a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains are of the same length.

Molecular Weight Distribution: The entire chromatogram provides a qualitative and quantitative picture of the distribution of different chain lengths within the polymer sample. wikipedia.orgoecd.org

To obtain accurate molecular weight values, the GPC system must be calibrated using polymer standards of known molecular weight, such as polystyrene standards. wikipedia.orglcms.cz For polymers synthesized from this compound, GPC would be the standard method to assess the success of the polymerization, control batch-to-batch consistency, and understand how reaction conditions affect the final polymer properties. resolvemass.ca

Interactive Data Table: Typical GPC Data for a Polymer Sample

Parameter Description Typical Value
Mₙ (Number-Average Molecular Weight) The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. 15,000 g/mol
Mₙ (Weight-Average Molecular Weight) An average that accounts for the contribution of larger molecules to the overall molecular weight. 30,000 g/mol
PDI (Polydispersity Index) Mₙ / Mₙ; a measure of the distribution's breadth. 2.0

This table presents hypothetical but typical data obtained from a GPC analysis of a polymer sample.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic characteristics of 1-Methyl-silacyclopent-3-ene. These calculations solve the Schrödinger equation approximately for the molecule, providing a wealth of information about its behavior.

A variety of computational methods are employed to study organosilicon compounds. Ab initio methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (e.g., CCSD), are based on first principles without empirical parameters, offering high accuracy for molecular properties. Density Functional Theory (DFT) has also become a widely used approach, providing a favorable balance between computational cost and accuracy. Functionals like B3LYP are commonly used for geometry optimization and property prediction.

For closely related molecules like silacyclopent-3-ene (B12353066) (3SiCP) and 1,1-difluorosilacyclopent-3-ene (3SiCPF2), high-level calculations using methods such as CCSD with correlation-consistent basis sets (e.g., cc-pVTZ) have been performed to accurately determine molecular structures and potential energy surfaces. nsf.gov These studies provide a strong theoretical foundation for understanding the structural parameters of the silacyclopent-3-ene ring system, which is the core of this compound.

The five-membered ring of silacyclopent-3-ene derivatives can exhibit dynamic behavior, primarily through a motion known as ring-puckering. This motion describes the out-of-plane displacement of the atoms in the ring. The conformational preferences and the energy landscape of this motion can be mapped by calculating the one-dimensional potential energy function (PEF) for the ring-puckering coordinate. nsf.gov

The ring-puckering potential energy function is often described by the equation V(x) = ax⁴ + bx², where 'x' is the ring-puckering coordinate. nsf.gov High-level calculations for silacyclopent-3-ene indicate a potential dominated by the quartic term (ax⁴), consistent with a planar structure. nsf.gov

Table 1: Comparison of Calculated Ring-Puckering Potentials for Silacyclopent-3-ene Analogs

CompoundComputational MethodRing ConformationPotential Function Characteristics
Silacyclopent-3-ene (3SiCP)CCSD/cc-pVTZPlanarSingle-minimum potential, steep walls nsf.gov
1,1-difluorosilacyclopent-3-ene (3SiCPF2)CCSD/cc-pVTZPlanarSingle-minimum potential, steep walls nsf.gov
Cyclopentene (B43876)N/A (Experimental/Theoretical)PuckeredDouble-minimum potential, barrier to planarity of ~232 cm⁻¹ nsf.gov

Computational chemistry is an indispensable tool for predicting spectroscopic properties, which aids in the interpretation of experimental spectra. For this compound, vibrational frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts are of primary interest.

Vibrational Frequencies: DFT calculations, often using the B3LYP functional, can predict the infrared and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a full set of vibrational modes and their frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. For the silacyclopent-3-ene ring, characteristic vibrations include the C=C stretching, Si-C stretching, and the ring-puckering modes. memphis.edu

NMR Shifts: The prediction of ¹H, ¹³C, and ²⁹Si NMR chemical shifts is a routine application of modern computational methods. nih.govnrel.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating nuclear magnetic shielding tensors. modgraph.co.uk From these tensors, chemical shifts can be derived by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the confident assignment of complex spectra and can even be used to distinguish between different isomers or conformers. nih.govnrel.govchemrxiv.org For this compound, calculations would predict distinct shifts for the methyl protons and carbon, the olefinic protons and carbons, and the unique silicon atom.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactions. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. nih.govwuxiapptec.com

HOMO/LUMO Energies: The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (E_gap) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govwuxiapptec.comschrodinger.com For this compound, the HOMO is expected to have significant π-character from the C=C double bond, while the LUMO would be the corresponding π* antibonding orbital.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding and charge distribution. It transforms the calculated wave function into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. This analysis can reveal details about hybridization, charge transfer interactions between filled and vacant orbitals (hyperconjugation), and the nature of chemical bonds within the this compound molecule. researchgate.net

Table 2: Representative Calculated Electronic Properties

PropertyComputational MethodTypical Information Obtained
HOMO EnergyDFT (e.g., B3LYP/6-31G)Quantifies electron-donating ability
LUMO EnergyDFT (e.g., B3LYP/6-31G)Quantifies electron-accepting ability
HOMO-LUMO GapDFT (e.g., B3LYP/6-31G*)Indicates chemical reactivity and kinetic stability nih.gov
NBO ChargesNBO AnalysisProvides atomic charge distribution

Note: Specific energy values are highly dependent on the level of theory and basis set used. This table illustrates the type of data generated.

Mechanistic Studies Using Computational Methods

Computational chemistry is extensively used to map the potential energy surfaces of chemical reactions, providing detailed mechanistic insights that are often inaccessible to experiment alone.

By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy barrier along the minimum energy reaction path. wikipedia.orgwikipedia.org Locating and characterizing transition states is a key goal of computational mechanistic studies. johnhogan.info

For silacyclopent-3-enes, several reaction pathways are of interest. For example, computational studies have investigated the researchgate.netacs.org-sigmatropic rearrangement of 2-vinylsiliranes, which can lead to the formation of silacyclopent-3-enes. researchgate.netmdpi.com These studies map out the reaction coordinate, calculate the activation energy associated with the transition state, and determine whether the reaction proceeds through a concerted or stepwise mechanism. mdpi.com Other potential reactions for this compound that could be studied computationally include cycloadditions (e.g., Diels-Alder reactions), thiol-ene reactions, and polymerization initiation steps. smolecule.comnih.gov DFT methods are well-suited for locating transition states and calculating the activation barriers for such processes. mdpi.comdntb.gov.ua

Polymerization Mechanism Modeling and Simulation

The anionic ring-opening polymerization (AROP) of silacyclopentene derivatives, including this compound, has been a subject of interest for the synthesis of novel polycarbosilanes. While experimental studies have elucidated the general mechanism, computational modeling and simulation provide deeper insights into the reaction pathways, transition states, and energetics of this process.

Mechanism Overview: The anionic polymerization is typically initiated by an organolithium reagent, such as n-butyllithium, in the presence of a polar promoter like hexamethylphosphoramide (B148902) (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA). The proposed mechanism involves the nucleophilic attack of the initiator on the silicon atom of the this compound monomer. This attack leads to the formation of a pentacoordinate siliconate intermediate. Subsequent cleavage of one of the endocyclic silicon-carbon bonds results in the ring-opening and the formation of a propagating carbanionic species.

Computational Modeling Insights: Although specific computational studies exclusively on this compound are not extensively documented in publicly accessible literature, the principles of modeling such reactions are well-established through studies on other cyclic monomers. Density Functional Theory (DFT) is a primary tool for investigating the mechanism of ring-opening polymerizations.

DFT calculations can be employed to model the key steps of the AROP of this compound:

Initiation: The initial nucleophilic attack of the initiator (e.g., CH₃⁻ from methyllithium) on the silicon atom can be modeled to determine the activation energy barrier. The geometry of the resulting pentacoordinate siliconate intermediate can also be optimized to understand its stability.

Propagation: The ring-opening of the siliconate intermediate to form a carbanion is a crucial step. Transition state calculations can identify the energy barrier for this process and elucidate the structure of the transition state. The regioselectivity of the ring-opening, i.e., which Si-C bond is cleaved, can be assessed by comparing the activation energies of the different possible pathways. For this compound, this would involve the cleavage of either the Si-C₂ or Si-C₅ bond.

Stereochemistry: The stereochemistry of the resulting polymer is determined during the propagation step. Computational models can help predict the preferred stereochemical outcome by analyzing the energetics of different approaches of the monomer to the propagating chain end.

A generalized reaction profile for the initiation and first propagation step, based on DFT modeling of similar AROP reactions, is presented below. The energies are hypothetical and for illustrative purposes.

Table 1: Hypothetical Energy Profile for Anionic Ring-Opening Polymerization of this compound
Reaction StepSpeciesRelative Energy (kcal/mol)Description
Initial StateMonomer + Initiator0Reactants in their ground state.
Transition State 1 (TS1)[Initiator---Monomer]+15Nucleophilic attack of the initiator on the silicon atom.
IntermediatePentacoordinate Siliconate-5Stable intermediate formed after the initial attack.
Transition State 2 (TS2)[Ring-Opening]+10Transition state for the cleavage of the endocyclic Si-C bond.
Propagating SpeciesOpen-Chain Carbanion-10Active species that attacks the next monomer unit.

Sigmatropic Rearrangements within Silacyclopentene Systems

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. In silacyclopentene systems, these rearrangements can lead to various isomers and are of significant theoretical interest. While direct computational studies on this compound are sparse, extensive research on the analogous cyclopentadiene (B3395910) system provides a strong basis for understanding these processes. The primary type of sigmatropic rearrangement expected in these five-membered rings is a osti.govrsc.org-shift.

osti.govrsc.org-Sigmatropic Hydrogen Shifts: In the parent cyclopentadiene, osti.govrsc.org-sigmatropic hydrogen shifts are rapid at room temperature, leading to the interconversion of constitutional isomers. Computational studies using DFT (e.g., ωB97X-D) and high-level methods like DLPNO-CCSD(T) have confirmed that this is a unimolecular, concerted pericyclic reaction. nsf.gov The calculated activation barrier for the osti.govrsc.org-hydrogen shift in cyclopentadiene is in the range of 24-26 kcal/mol. nsf.gov

For a substituted silacyclopentadiene, such as the deprotonated or radical form of this compound, analogous osti.govrsc.org-shifts of the methyl group or a hydrogen atom are conceivable. The presence of the silicon atom in the ring is expected to influence the energetics of these rearrangements. Silicon is more electropositive and has a larger atomic radius than carbon, which can affect the geometry and electronic structure of the transition state.

Computational Findings in Analogous Systems: A computational study on osti.govrsc.org-sigmatropic rearrangements in anionic silacyclopentadienes (silolides) revealed that the migration of electropositive groups like silyl (B83357) or boryl has low calculated activation barriers (ΔG‡ < 50 kJ/mol, or < 12 kcal/mol), allowing for isomerization at ambient conditions. The study also showed that the relative stability of the isomers is influenced by the substituents on the ring.

The table below summarizes computed activation energies for osti.govrsc.org-hydrogen shifts in cyclopentadiene, which serves as a model for what might be expected in a silacyclopentene system.

Table 2: Calculated Activation Energies for osti.govrsc.org-Hydrogen Shift in Cyclopentadiene
Computational MethodCalculated ParameterValue (kcal/mol)
ωB97X-D/def2-TZVPGibbs Free Energy of Activation (ΔG)25.8
DLPNO-CCSD(T)/cc-pVQZElectronic Energy of Activation (ΔE)24.1

Data sourced from a computational reinvestigation of the osti.govrsc.org-sigmatropic hydrogen shift in cyclopentadiene. nsf.gov

These values provide a benchmark for estimating the feasibility of similar rearrangements in this compound. The substitution of a carbon with a silicon atom would likely alter these barriers, but the fundamental pericyclic nature of the reaction would remain.

Computational Kinetic Studies (e.g., Rice–Ramsperger–Kassel–Marcus (RRKM) theory for gas-phase reactions)

Computational kinetic studies are essential for understanding the rates and mechanisms of gas-phase reactions, such as thermal decomposition (pyrolysis). Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a cornerstone of these studies, providing a framework for calculating microcanonical rate constants for unimolecular reactions. wikipedia.org

RRKM Theory Overview: RRKM theory assumes that energy is rapidly redistributed among all vibrational modes of an energized molecule before it decomposes. The rate of reaction is then determined by the probability of enough energy concentrating in the critical reaction coordinate to overcome the activation barrier. The calculation of the RRKM rate constant, k(E), requires knowledge of the vibrational frequencies of the reactant and the transition state, as well as the activation energy for the reaction.

Hypothetical Gas-Phase Reactions of this compound: In a high-temperature gas-phase environment, this compound could undergo several unimolecular reactions, including:

Retro-Diels-Alder Reaction: This would lead to the formation of silaethylene intermediates.

Ring Cleavage: Homolytic cleavage of C-C or Si-C bonds could initiate radical chain reactions.

Isomerization: Sigmatropic shifts or other rearrangements could lead to more stable isomers.

To perform a computational kinetic study on these reactions, one would first use quantum chemical methods (like DFT or ab initio methods) to map out the potential energy surface. This involves locating the equilibrium geometries of the reactant, products, and transition states, and calculating their vibrational frequencies and relative energies. This information would then be used as input for RRKM calculations to determine the temperature and pressure-dependent rate constants for each reaction channel.

The table below presents hypothetical Arrhenius parameters for possible unimolecular decomposition pathways of this compound, based on typical values for similar cyclic and organosilicon compounds. These parameters are used to describe the temperature dependence of the reaction rate constant.

Table 3: Illustrative Arrhenius Parameters for Hypothetical Gas-Phase Reactions of this compound
Reaction PathwayPre-exponential Factor (A) (s-1)Activation Energy (Ea) (kcal/mol)Description
Retro [4+1] Cycloaddition1014 - 101560 - 70Concerted reaction leading to the extrusion of a silylene.
Homolytic Si-C Bond Cleavage1015 - 101675 - 85Initiation of a radical mechanism leading to a diradical intermediate.
osti.govrsc.org-Methyl Shift1012 - 101340 - 50Isomerization to a different silacyclopentadiene isomer.

These computational approaches provide invaluable data for understanding reaction mechanisms and predicting reaction outcomes under various conditions, complementing experimental studies.

Advanced Applications in Materials Science

Poly(1-methyl-1-sila-cis-pent-3-ene) as a Precursor for Novel Silicon-Based Materials

Poly(1-methyl-1-sila-cis-pent-3-ene), the polymer resulting from the ring-opening polymerization of 1-methyl-silacyclopent-3-ene, is a member of the polycarbosilane family. These polymers are distinguished by a backbone composed of silicon and carbon atoms. A significant application of polycarbosilanes is their use as preceramic polymers, which upon pyrolysis, can be converted into silicon carbide (SiC) based ceramic materials.

PropertyTypical Value for SiC CeramicsSignificance
Hardness (Mohs scale)9.0 - 9.5Excellent wear and abrasion resistance.
Thermal Conductivity (W/m·K)120 - 270Efficient heat dissipation in electronic and high-temperature applications.
Maximum Use Temperature (°C)~1650Suitable for use in high-temperature environments such as furnaces and turbines.
Band Gap (eV)2.4 - 3.3Semiconducting properties for high-power and high-frequency electronics.

The ability to process the preceramic polymer into desired shapes, such as fibers or coatings, before pyrolysis allows for the fabrication of complex ceramic components that would be difficult to produce using traditional ceramic processing techniques.

Integration within Organosilicon Polymer Systems for Enhanced Functionality

The versatility of this compound extends to its use in creating copolymers with tailored properties. By copolymerizing it with other monomers, it is possible to develop organosilicon polymer systems with enhanced functionalities. Anionic ring-opening block copolymerization of monomers like 1,1-dimethyl-1-silacyclopent-3-ene and 1-methyl-1-phenyl-1-silacyclopent-3-ene has been demonstrated, indicating the potential for creating well-defined block copolymers incorporating this compound. acs.org

The integration of this compound units into a polymer chain can modify its physical and chemical properties. For example, copolymerization can be used to adjust the glass transition temperature, thermal stability, and mechanical properties of the resulting material. Furthermore, the introduction of functional groups can be achieved by copolymerizing with monomers bearing specific functionalities. This opens up possibilities for creating materials with reactive sites for crosslinking or for the attachment of other molecules, leading to materials with advanced properties such as improved adhesion, chemical resistance, or biocompatibility.

The synthesis of block copolymers using silicon-based chain transfer agents in radical polymerization is another avenue for integrating silicon-containing units into larger polymer structures, offering a versatile method for creating novel materials. rsc.org

Potential Contributions to Electronic and Optical Materials Development

Organosilicon polymers, including those derived from this compound, exhibit interesting electronic and optical properties that make them promising candidates for applications in electronics and optics. Polycarbosilanes generally possess low dielectric constants, which is a desirable characteristic for interlayer dielectrics in integrated circuits, as it helps to reduce signal delay and power consumption. While the specific dielectric constant for poly(1-methyl-1-sila-cis-pent-3-ene) is not widely reported, related organosilicon polymers such as poly(4-methyl-1-pentene) have a dielectric constant of around 2.13. mdpi.com

In terms of optical properties, polycarbosilanes are typically transparent in the visible region of the electromagnetic spectrum. The refractive index of these polymers can be tuned by altering the substituents on the silicon atom. The refractive index for polycarbosilanes generally falls in the range of 1.5 to 1.6. This tunability, combined with their thermal stability, makes them potentially useful for applications such as optical waveguides, encapsulants for LEDs, and high-refractive-index lenses.

PropertyEstimated Value/Range for Poly(1-methyl-1-sila-cis-pent-3-ene)Potential Application
Dielectric Constant~2.1 - 2.5 (estimated)Low-k dielectric materials in microelectronics.
Refractive Index1.5 - 1.6 (estimated)Optical components, coatings, and waveguides.

Role in Nanomaterials and Nanotechnology as Molecular Building Blocks

The controlled synthesis of nanomaterials with precise structures and functionalities is a key focus of nanotechnology. Organosilicon compounds, including this compound, can serve as molecular building blocks for the bottom-up fabrication of silicon-containing nanomaterials. The reactivity of the silicon center and the potential for controlled polymerization make it a candidate for the synthesis of well-defined nanostructures.

One area of interest is the use of organosilicon precursors for the synthesis of silicon quantum dots (SiQDs). core.ac.ukwikipedia.org SiQDs are of great interest due to their biocompatibility and tunable photoluminescence, making them suitable for applications in bioimaging and optoelectronics. The molecular structure of this compound provides a source of silicon and carbon that could be utilized in the synthesis of SiQDs or silicon-carbon nanocomposites.

Furthermore, the ability to form block copolymers opens up possibilities for self-assembly into nanoscale morphologies such as micelles, cylinders, and lamellae. These self-assembled structures can be used as templates for the creation of ordered nanostructured materials or as nanocarriers for drug delivery. The presence of silicon in the polymer backbone can impart unique properties to these nanostructures, such as enhanced thermal stability and etch resistance. The synthesis of InP quantum dot-organosilicon nanocomposites highlights the potential for combining organosilicon chemistry with other nanomaterials to create hybrid systems with novel functionalities. koreascience.kr

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.